2-Furancarboxaldehyde, 5-(1-methylethoxy)-
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Overview
Description
2-Furancarboxaldehyde, 5-(1-methylethoxy)- is an organic compound with the molecular formula C10H14O4 It is a derivative of furfural, which is a furan-based aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- typically involves the reaction of furfural with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound. The process involves the use of a fixed-bed reactor, where the reactants are continuously fed into the reactor, and the product is collected at the outlet. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-(1-methylethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group and the furan ring in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of carboxylic acids.
Reduction: Reduction of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- can be achieved using reagents like sodium borohydride or lithium aluminum hydride. This reaction converts the aldehyde group to a primary alcohol.
Substitution: The furan ring in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
Major Products Formed
Oxidation: The major product formed is 2-Furancarboxylic acid, 5-(1-methylethoxy)-.
Reduction: The major product formed is 2-Furanmethanol, 5-(1-methylethoxy)-.
Substitution: Depending on the reagent used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
2-Furancarboxaldehyde, 5-(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has shown that derivatives of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- may have potential therapeutic applications. Studies are ongoing to explore its use in the treatment of various diseases.
Industry: The compound is used in the production of fragrances and flavors. Its unique aroma makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- involves its interaction with various molecular targets and pathways. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions contribute to the compound’s biological activities and potential therapeutic effects.
Comparison with Similar Compounds
2-Furancarboxaldehyde, 5-(1-methylethoxy)- can be compared with other similar compounds, such as:
2-Furancarboxaldehyde: The parent compound, which lacks the isopropoxy group. It has similar chemical properties but different reactivity and applications.
5-Methylfurfural: A derivative with a methyl group instead of the isopropoxy group. It has different physical and chemical properties, leading to distinct applications.
2-Furancarboxaldehyde, 5-(2-methoxyethoxy)-: A compound with a different alkoxy group
The uniqueness of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-propan-2-yloxyfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(2)10-8-4-3-7(5-9)11-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNZYEWXZZOAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(O1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357451-30-9 |
Source
|
Record name | 5-(propan-2-yloxy)furan-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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